4-Chloro-3-(trifluoromethoxy)phenol
Overview
Description
4-Chloro-3-(trifluoromethoxy)phenol is a chemical compound used as a reagent in the preparation of isoindolinone compounds as GPR119 modulators for the treatment of diabetes, obesity, dyslipidemia, and related disorders . It belongs to the class of organic compounds known as trifluoromethylbenzenes .
Synthesis Analysis
The synthesis of 4-Chloro-3-(trifluoromethoxy)phenol-related compounds has been reported in the literature. For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods .Molecular Structure Analysis
The molecular formula of 4-Chloro-3-(trifluoromethoxy)phenol is C7H4ClF3O2. It has an average mass of 212.554 Da and a monoisotopic mass of 211.985199 Da .Chemical Reactions Analysis
4-Chloro-3-(trifluoromethoxy)phenol is used as a reagent in the preparation of isoindolinone compounds as GPR119 modulators . More details about its chemical reactions can be found in the referenced papers.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-3-(trifluoromethoxy)phenol include a molecular weight of 212.56 . More specific properties like boiling point, density, and storage temperature are not available in the current resources.Scientific Research Applications
Pharmaceutical Research
4-Chloro-3-(trifluoromethoxy)phenol: is utilized in pharmaceutical research due to its potential to modify the pharmacokinetic properties of therapeutic compounds. The trifluoromethoxy group can enhance the metabolic stability and increase the lipophilicity of drug molecules, which can lead to improved bioavailability and efficacy .
Agrochemical Development
In agrochemical formulations, this compound serves as a precursor for the synthesis of more complex molecules. Its presence in a molecule can contribute to increased resistance to hydrolysis and oxidative degradation, thus prolonging the active life of agrochemicals .
Material Science
The unique electronic properties of the trifluoromethoxy group make 4-Chloro-3-(trifluoromethoxy)phenol a valuable compound in the development of advanced materials. It can be used to modify surface properties, such as hydrophobicity, which is crucial for coatings and specialty polymers .
Proteomics Research
This compound finds applications in proteomics, where it is used for proteomics research applications. It can act as a building block for synthesizing peptides and proteins with altered properties for study and potential therapeutic use .
Organic Synthesis
As a versatile building block in organic synthesis, 4-Chloro-3-(trifluoromethoxy)phenol is employed in the construction of complex organic molecules. Its reactivity allows for selective functionalization, which is essential in the synthesis of diverse organic compounds .
Trifluoromethoxylation Reagents
Recent advances in trifluoromethoxylation reagents have highlighted the importance of compounds like 4-Chloro-3-(trifluoromethoxy)phenol . These reagents are crucial for introducing the trifluoromethoxy group into various molecules, expanding the toolkit available for chemical synthesis .
Environmental Science
In environmental science, this compound is studied for its potential impact on environmental systems. Understanding its behavior and breakdown can inform the development of safer and more sustainable chemicals .
Analytical Chemistry
4-Chloro-3-(trifluoromethoxy)phenol: is also relevant in analytical chemistry, where it may be used as a standard or reagent in various analytical techniques to quantify or detect specific substances within complex mixtures .
Safety And Hazards
Future Directions
Trifluoromethylphenol derivatives, including 4-Chloro-3-(trifluoromethoxy)phenol, have found applications in the agrochemical and pharmaceutical industries. More than 20 new trifluoromethylphenol-containing agrochemicals have acquired ISO common names. Several trifluoromethylphenol derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylphenols will be discovered in the future .
properties
IUPAC Name |
4-chloro-3-(trifluoromethoxy)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O2/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZLXAOLRWLDID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)OC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590651 | |
Record name | 4-Chloro-3-(trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(trifluoromethoxy)phenol | |
CAS RN |
886500-85-2 | |
Record name | 4-Chloro-3-(trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-(trifluoromethoxy)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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